molecular formula C6H10ClFN2 B8017634 3-Fluoropiperidine-3-carbonitrilehydrochloride

3-Fluoropiperidine-3-carbonitrilehydrochloride

Cat. No.: B8017634
M. Wt: 164.61 g/mol
InChI Key: YJFMHSAGYUVTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropiperidine-3-carbonitrilehydrochloride is a fluorinated piperidine derivative Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms Fluorinated piperidine derivatives are of significant interest in medicinal chemistry due to their unique chemical and biological properties

Preparation Methods

The synthesis of 3-Fluoropiperidine-3-carbonitrilehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nucleophilic substitution reaction of a suitable piperidine derivative with a fluorinating agent. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to achieve high yields. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

3-Fluoropiperidine-3-carbonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Major products formed from these reactions include amines, N-oxides, and substituted piperidines.

Scientific Research Applications

3-Fluoropiperidine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its fluorinated structure imparts desirable properties such as increased stability and bioactivity.

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-Fluoropiperidine-3-carbonitrilehydrochloride can be compared with other fluorinated piperidine derivatives, such as:

    3-Fluoro-2-pyridinecarbonitrile: Similar in structure but with a pyridine ring instead of a piperidine ring. It is used in the synthesis of pharmaceuticals and agrochemicals.

    3-Fluoropyridine-4-carboxylic acid: Another fluorinated heterocycle with different functional groups, used in medicinal chemistry for drug development. The uniqueness of this compound lies in its specific combination of a piperidine ring, a fluorine atom, and a nitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoropiperidine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2.ClH/c7-6(4-8)2-1-3-9-5-6;/h9H,1-3,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFMHSAGYUVTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.